

Solubility & Stability Profile of C.I. Reactive Blue 1: A Technical Guide

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Compound of Interest

Compound Name: C.I. Reactive Blue 1

CAS No.: 12225-34-2

Cat. No.: B1172226

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Part 1: Executive Summary & Chemical Identity

C.I. Reactive Blue 1 (CAS: 12225-34-2) represents a class of dichlorotriazine anthraquinone dyes widely utilized for their brilliant blue shade and high reactivity toward nucleophiles (e.g., hydroxyl groups in cellulose, amine groups in proteins).[1]

Unlike solvent dyes, Reactive Blue 1 is engineered for hydrophilicity. Its solubility profile is strictly dichotomous: it exhibits high solubility in water due to polysulfonation but is virtually insoluble in non-polar organic solvents. Understanding this polarity contrast is critical for applications ranging from textile dyeing to protein purification (affinity chromatography) and analytical standard preparation.

Chemical Identity[1][2][3]

- Common Name: Procion Blue HB, Reactive Blue 1
- Chromophore: Anthraquinone (provides blue color, planar structure).
- Reactive Group: Dichlorotriazine (DCT). Highly reactive; susceptible to hydrolysis.
- Solubilizing Groups: Sulfonic acid groups (), rendering the molecule anionic and water-soluble.

Part 2: Physicochemical Basis of Solubility

The solubility of Reactive Blue 1 is governed by the competition between its ionic solvation energy and its hydrophobic aromatic stacking interactions.

Aqueous Solubility (High)

- Mechanism: The sulfonic acid groups dissociate in water, forming an anionic hydration shell. This electrostatic interaction overcomes the Van der Waals forces between the anthraquinone rings.
- Limit: Typically >100 g/L at 20°C.
- pH Dependence: Solubility remains high across acidic and neutral pH. In highly alkaline conditions (pH > 11), solubility persists, but the hydrolysis rate of the reactive chlorine atoms increases exponentially.

Organic Solvent Solubility (Low to Moderate)

- Alcohols (Ethanol/Methanol): Poor (< 1 g/L). The ionic sulfonates act as "anchors," preventing dissolution in less polar protic solvents. Ethanol is effectively used as an anti-solvent to precipitate the dye during purification.
- Polar Aprotic Solvents (DMSO/DMF): Moderate to High. DMSO can solvate the aromatic core and accommodate the polar groups, making it an excellent vehicle for preparing anhydrous stock solutions to prevent premature hydrolysis.
- Non-Polar Solvents (Hexane/Chloroform): Insoluble.

Data Summary Table

Solvent Category	Solvent	Solubility Rating	Primary Application
Aqueous	Distilled Water	High (>100 g/L)	Dyeing, aqueous buffers, biological assays.
Polar Aprotic	DMSO	High	Anhydrous stock storage, cryopreservation.
Polar Aprotic	DMF	Moderate	Synthesis intermediates, resin swelling.
Polar Protic	Ethanol (100%)	Insoluble (<1 g/L)	Precipitation, purification, washing.
Non-Polar	Hexane	Insoluble	None (Phase separation).

Part 3: Stability & Reactivity Mechanisms

The defining feature of Reactive Blue 1 is the Dichlorotriazine (DCT) ring. While this group allows covalent bonding to targets, it is thermodynamically unstable in water over time.

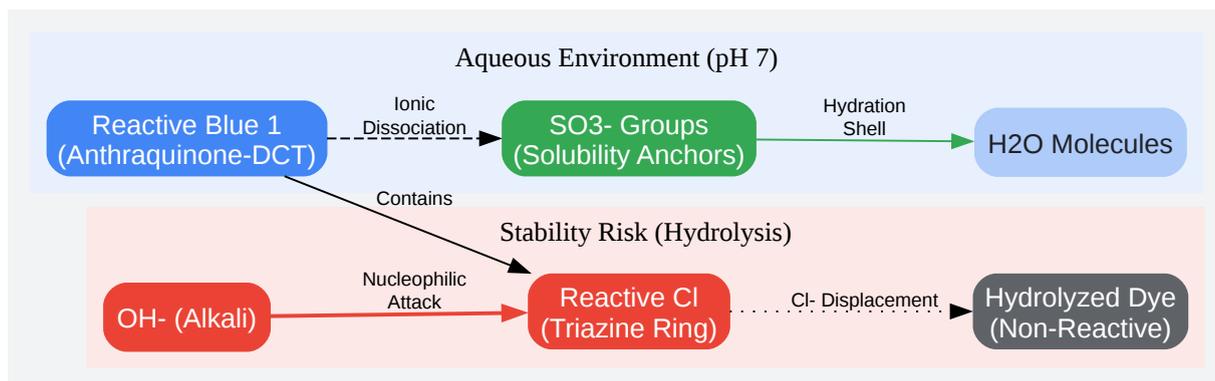
Hydrolysis Pathway

In aqueous solution, water molecules compete with the target substrate (e.g., cellulose) to react with the chlorines on the triazine ring.

- Reaction:
- Consequence: The hydrolyzed dye ("dead dye") remains soluble but cannot form covalent bonds.
- Kinetics: Hydrolysis is pseudo-first-order and is accelerated by Heat and High pH (Alkali).

Visualization: Solvation & Hydrolysis Risk

The following diagram illustrates the solvation shell in water versus the hydrolysis attack vector.



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Figure 1: Mechanism of aqueous solubility driven by sulfonate groups and the competing hydrolysis pathway triggered by nucleophilic attack on the dichlorotriazine ring.

Part 4: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a standard solution for long-term storage without degradation.

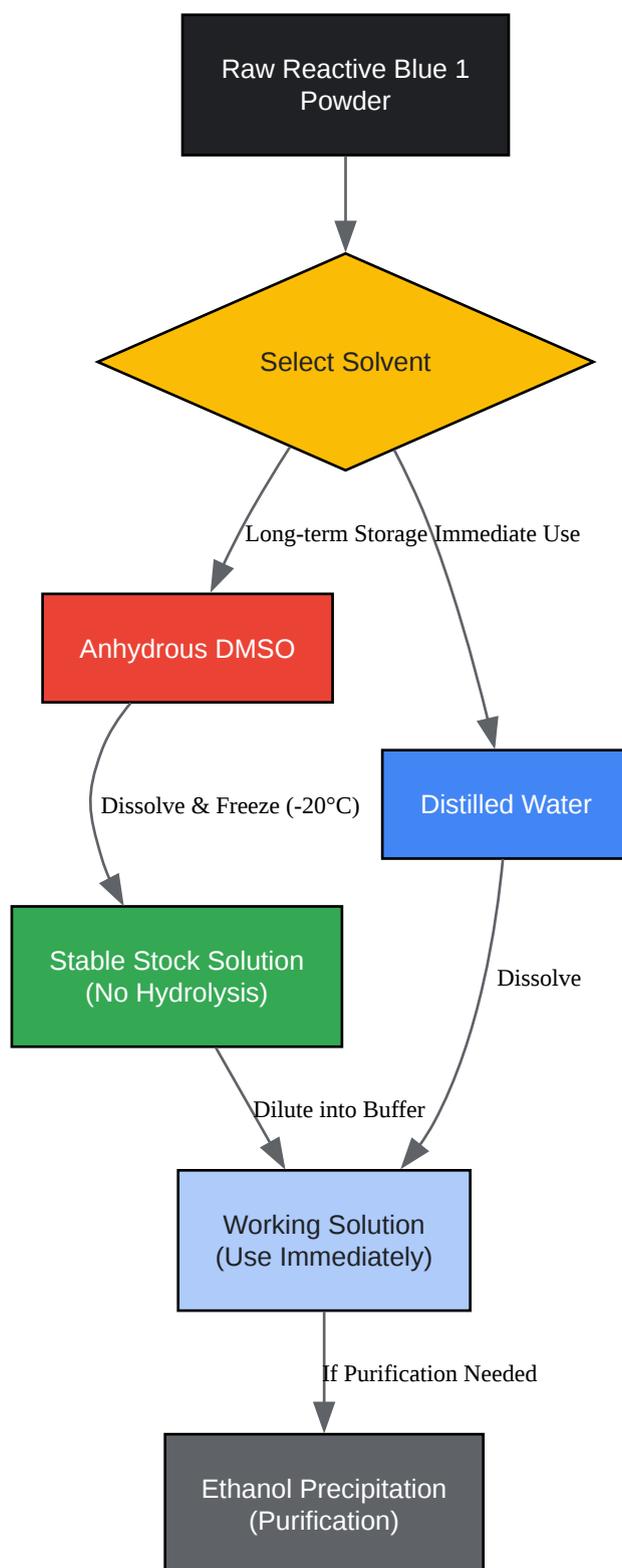
- Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide). Water promotes hydrolysis; DMSO prevents it while maintaining solubility.
- Weighing: Weigh the Reactive Blue 1 powder in a humidity-controlled environment (the powder is hygroscopic).
- Dissolution: Dissolve to a concentration of 10–50 mg/mL in DMSO. Vortex until no particulates remain.
- Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.
 - Validation: Upon thawing, dilute a small aliquot in water. A sharp absorbance peak at ~610 nm indicates stability. A shift or broadening may indicate aggregation or degradation.

Protocol B: Purification via Ethanol Precipitation

Objective: Remove hydrolyzed dye or salts from a crude aqueous preparation.

- Dissolution: Dissolve crude dye in a minimum volume of distilled water (e.g., 100 mg/mL).
- Precipitation: Slowly add 10 volumes of ice-cold Ethanol (95-100%) while stirring.
 - Mechanism:[2] The dielectric constant drops, neutralizing the solvation power of the sulfonate groups. The dye aggregates and precipitates.
- Separation: Centrifuge at 10,000 x g for 15 minutes at 4°C.
- Wash: Decant supernatant. Resuspend the pellet in cold ethanol, centrifuge again.
- Drying: Dry the pellet under vacuum or nitrogen flow. Do not heat to avoid degradation.

Workflow Diagram: Stock Prep & Handling



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Figure 2: Decision matrix for solvent selection based on application needs (Storage vs. Immediate Usage).

Part 5: References

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